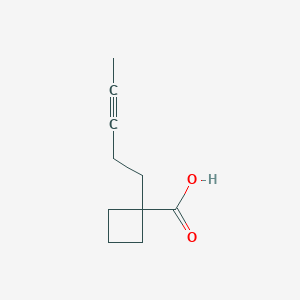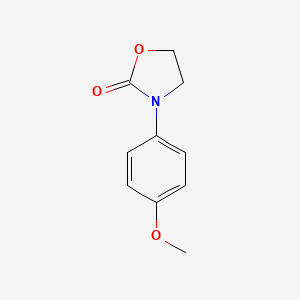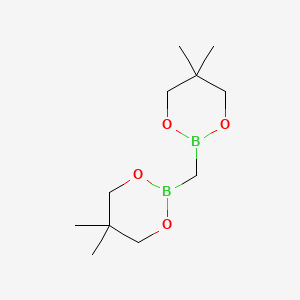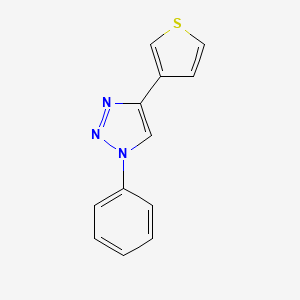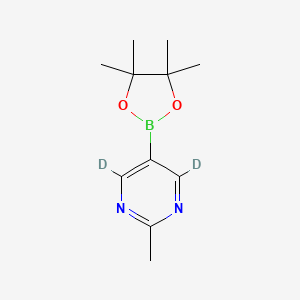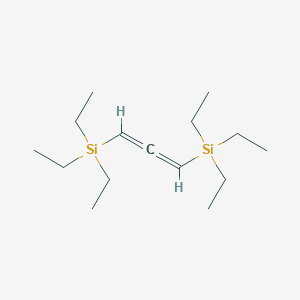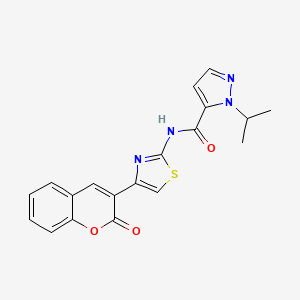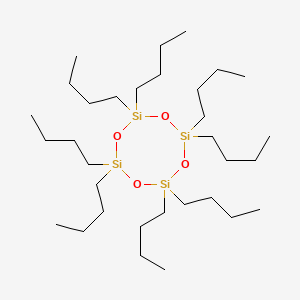
2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a silicon-based compound with the molecular formula C32H72O4Si4 It is a member of the cyclotetrasiloxane family, characterized by a cyclic structure containing silicon and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the hydrolysis and condensation of organosilicon precursors. One common method includes the reaction of butyltrichlorosilane with water, followed by the condensation of the resulting silanol groups to form the cyclic tetramer. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where the organosilicon precursors are fed into a reactor, and the hydrolysis and condensation reactions are carried out in a controlled environment. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted siloxanes, silanols, and silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound can interact with biological molecules, leading to changes in their structure and function. The compound’s hydrophobic butyl groups can also influence its interactions with cell membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- 2,2,4,4,6,6,8,8-Octachloro-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- 2,2,4,4,6,6,8,8-Octaethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
Uniqueness
2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its butyl groups, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobicity and specific reactivity are desired.
Properties
CAS No. |
4452-51-1 |
|---|---|
Molecular Formula |
C32H72O4Si4 |
Molecular Weight |
633.3 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8-octabutyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C32H72O4Si4/c1-9-17-25-37(26-18-10-2)33-38(27-19-11-3,28-20-12-4)35-40(31-23-15-7,32-24-16-8)36-39(34-37,29-21-13-5)30-22-14-6/h9-32H2,1-8H3 |
InChI Key |
LKIXPQWNKLANRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(CCCC)CCCC)(CCCC)CCCC)(CCCC)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




